

# Application Notes and Protocols: Synthesis of 4-PiperidinyI Benzoate Hydrochloride

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## Compound of Interest

Compound Name: 4-PiperidinyI benzoate  
hydrochloride

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## Abstract

This document provides a detailed protocol for the synthesis of **4-piperidinyI benzoate hydrochloride** from 4-hydroxypiperidine. The synthesis is a two-step process involving the esterification of 4-hydroxypiperidine with benzoyl chloride to yield 4-piperidinyI benzoate, followed by its conversion to the hydrochloride salt. This protocol includes reaction parameters, purification methods, and characterization data.

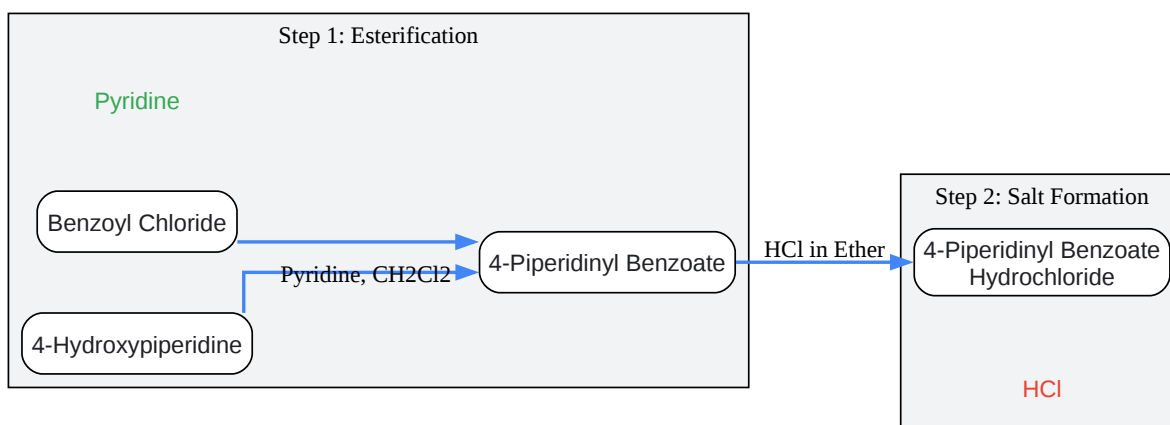
## Introduction

4-PiperidinyI benzoate and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The piperidine moiety is a common scaffold in drug discovery, and its functionalization allows for the exploration of diverse chemical space. This application note outlines a straightforward and efficient method for the preparation of **4-piperidinyI benzoate hydrochloride**, a stable salt form of the ester, suitable for further synthetic transformations or biological screening.

## Chemical Reaction Pathway

The synthesis proceeds in two main steps:

- Esterification: 4-Hydroxypiperidine is reacted with benzoyl chloride in the presence of a base, such as pyridine, to form the ester, 4-piperidiny benzoate.
- Salt Formation: The resulting ester is then treated with hydrochloric acid to form the stable hydrochloride salt.



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**Figure 1:** Synthesis pathway of **4-piperidiny benzoate hydrochloride**.

## Experimental Protocols

### Step 1: Synthesis of 4-Piperidiny Benzoate

Materials:

- 4-Hydroxypiperidine
- Benzoyl chloride
- Pyridine

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).
- Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-piperidinyl benzoate.

## Step 2: Synthesis of 4-Piperidinyl Benzoate Hydrochloride

Materials:

- Crude 4-piperidinyl benzoate
- Anhydrous diethyl ether
- Hydrochloric acid solution in diethyl ether (e.g., 2 M)
- Beaker
- Magnetic stirrer
- Büchner funnel and filter paper

Procedure:

- Dissolve the crude 4-piperidinyl benzoate in a minimal amount of anhydrous diethyl ether in a beaker with magnetic stirring.
- Slowly add a solution of hydrochloric acid in diethyl ether dropwise to the stirred solution.
- A white precipitate of **4-piperidinyl benzoate hydrochloride** will form.
- Continue stirring for 30 minutes at room temperature.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake with a small amount of cold diethyl ether.
- Dry the product under vacuum to yield pure **4-piperidinyl benzoate hydrochloride**.

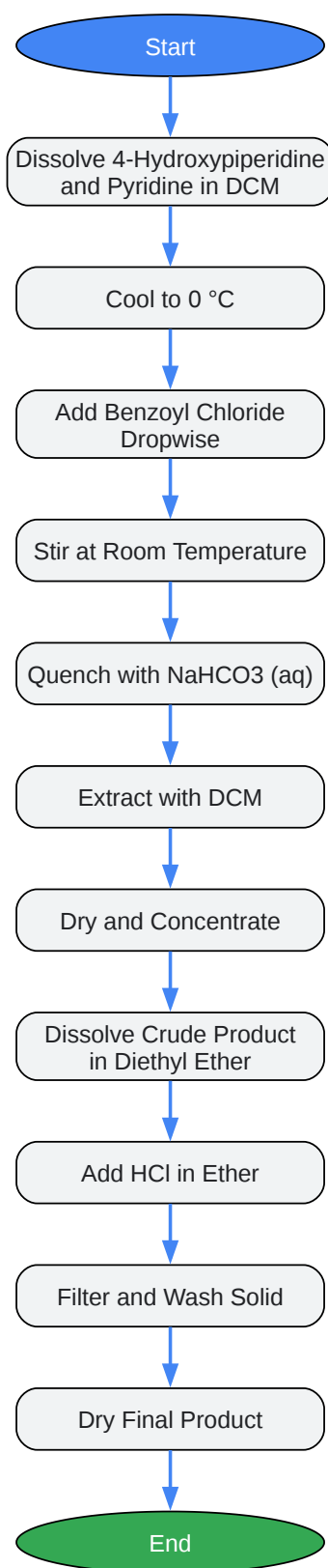
## Data Presentation

| Parameter         | Value                                | Reference |
|-------------------|--------------------------------------|-----------|
| Chemical Name     | 4-PiperidinyI benzoate hydrochloride |           |
| CAS Number        | 67098-29-7                           | [1][2]    |
| Molecular Formula | C12H16ClNO2                          | [1]       |
| Molecular Weight  | 241.71 g/mol                         | [1]       |
| Appearance        | White to off-white solid             | Predicted |
| Melting Point     | Not available                        |           |
| Purity (Typical)  | >98%                                 | Predicted |
| Yield (Typical)   | 70-85%                               | Predicted |

## Predicted Spectroscopic Data:

| Technique   | Data   |
|---|--|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)  | δ (ppm): 8.0-7.4 (m, 5H, Ar-H), 5.1-5.0 (m, 1H, O-CH), 3.2-3.0 (m, 2H, piperidine-H), 2.9-2.7 (m, 2H, piperidine-H), 2.1-1.9 (m, 2H, piperidine-H), 1.8-1.6 (m, 2H, piperidine-H), ~9.0 (br s, 1H, NH <sub>2</sub> <sup>+</sup> ), ~3.5 (br s, 1H, NH <sub>2</sub> <sup>+</sup> ). Note: The NH <sub>2</sub> <sup>+</sup> protons may be broad and exchangeable. |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz) | δ (ppm): 166.0 (C=O), 133.0, 130.0, 129.5, 128.5 (Ar-C), 72.0 (O-CH), 42.0 (piperidine-C), 30.0 (piperidine-C).  |
| IR (KBr, cm <sup>-1</sup> )                       | ν: 3000-2800 (C-H), 2700-2400 (N-H <sup>+</sup> stretch), 1715 (C=O ester), 1600, 1450 (C=C aromatic), 1270 (C-O ester).   |

## Experimental Workflow



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**Figure 2:** Experimental workflow for the synthesis.

## Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Benzoyl chloride is corrosive and a lachrymator; handle with care.
- Pyridine is flammable and has a strong, unpleasant odor.
- Dichloromethane is a volatile and potentially carcinogenic solvent.
- Handle hydrochloric acid solutions with care as they are corrosive.

## Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **4-piperidiny benzoate hydrochloride**. The described method is efficient and utilizes readily available starting materials and reagents. The provided data and workflows are intended to guide researchers in the successful preparation of this valuable synthetic intermediate.

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## References

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  2. 4-Piperidinybenzoatehydrochloride (CAS No. 67098-29-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]
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